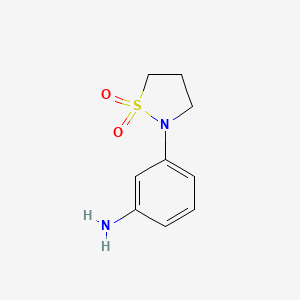

2-(3-Aminophenyl)isothiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

3-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACVOXCGYYWJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67804-53-9 | |

| Record name | 2-(3-aminophenyl)-1,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 3-aminophenyl isothiocyanate with appropriate reagents under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.

Substitution: Halogens, electrophiles; reaction temperature: 25-60°C.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted derivatives.

Scientific Research Applications

Chemistry: 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also employed in the development of biochemical assays and diagnostic tools .

Medicine: It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity, solubility, and bioactivity. Key analogs include:

*Estimated based on molecular formula (C9H12N2O2S).

- Amino Group (-NH2): Enhances aqueous solubility and target engagement via hydrogen bonding. This group is critical in probes for enzyme inhibition or receptor modulation .

- Bromo Group (-Br) : Introduces steric bulk and serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling diversification .

- Methoxybenzyl (-CH2-C6H4-OMe) : Increases lipophilicity (logP ~1.5–2.0), improving blood-brain barrier penetration .

Biological Activity

2-(3-Aminophenyl)isothiazolidine 1,1-dioxide, a compound within the isothiazolidine family, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a unique isothiazolidine ring with an amino group on the phenyl moiety, which may enhance its reactivity and biological activity. The molecular formula is C9H10N2O2S, and its structural characteristics suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in treating infections.

- Table 1: Antimicrobial Efficacy of 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

- Case Study: Antioxidant Activity Assessment

In vitro assays demonstrated that 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide exhibited a significant reduction in lipid peroxidation levels compared to control groups. The IC50 value was determined to be approximately 25 µM, indicating potent antioxidant activity.

The biological activity of 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide is attributed to its ability to interact with various molecular targets. Its antioxidant activity is primarily due to the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. Additionally, the compound's structural features allow it to inhibit specific enzymes involved in inflammatory pathways.

In Vivo Studies

Recent studies have explored the anti-inflammatory effects of the compound in animal models. In a carrageenan-induced paw edema model, administration of 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide resulted in a significant reduction in swelling compared to untreated controls.

- Table 2: Anti-inflammatory Effects in Animal Models

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

Q & A

Q. What are the established synthetic routes for 2-(3-aminophenyl)isothiazolidine 1,1-dioxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of sulfonamide precursors or multicomponent one-pot protocols. Key strategies include:

- Ring-closing metathesis (RCM) to generate core scaffolds on multigram scales .

- One-pot click/aza-Michael reactions with amines and azides, enabling rapid diversification into libraries (e.g., 180-member library) .

- Sulfonyl chloride cyclization with amines under controlled pH and temperature to minimize byproducts .

Optimization requires monitoring reaction kinetics (e.g., via HPLC) and tuning solvents (e.g., DMF for polar intermediates) to improve yields (>70%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-(3-aminophenyl)isothiazolidine 1,1-dioxide and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H/C NMR identifies the sulfone group (δ ~3.5–4.5 ppm for SO adjacent protons) and aromatic protons (δ ~6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHNOS: theoretical MW 226.05) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the isothiazolidine ring and confirms substituent orientation .

Q. What biological targets or pathways are associated with 2-(3-aminophenyl)isothiazolidine 1,1-dioxide in current research?

- Methodological Answer :

- Enzyme Inhibition : Acts as a dual COX-2/5-LO inhibitor in anti-inflammatory drug candidates (e.g., S-2474) .

- Antiviral Activity : Serves as a precursor for hepatitis B capsid inhibitors by disrupting viral assembly .

- Antidiabetic Applications : Modulates cryptochrome activity to regulate glucose metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 2-(3-aminophenyl)isothiazolidine 1,1-dioxide?

- Methodological Answer : Contradictions often arise from structural variations (e.g., triazole substitutions) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., aryl vs. alkyl groups) and compare IC values across assays .

- Crystallographic Analysis : Resolve binding modes to targets (e.g., COX-2 active site) to explain potency differences .

- Cross-Validation : Replicate studies in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. What experimental design considerations are critical for optimizing the synthesis of 2-(3-aminophenyl)isothiazolidine 1,1-dioxide derivatives with enhanced bioavailability?

- Methodological Answer :

- Scaffold Functionalization : Introduce hydrophilic groups (e.g., hydroxyls) via aza-Michael reactions to improve solubility .

- Prodrug Strategies : Conjugate with esterase-sensitive moieties to enhance membrane permeability .

- Pharmacokinetic Profiling : Use in vitro models (e.g., Caco-2 cells) to assess absorption and metabolic stability .

Q. How do structural modifications of 2-(3-aminophenyl)isothiazolidine 1,1-dioxide impact its mechanism of action in diverse therapeutic contexts?

- Methodological Answer :

- Anticancer Derivatives : Adding triazole rings enhances DNA intercalation, as seen in pyrene-vinyl analogs .

- Rapamycin Hybrids : Incorporating the core into macrolide frameworks (e.g., Novartis patents) improves mTOR inhibition .

- Agrochemical Applications : Substituting with chlorophenyl groups increases herbicidal activity by targeting plant-specific enzymes .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data for 2-(3-aminophenyl)isothiazolidine 1,1-dioxide-based compounds?

- Methodological Answer :

- Metabolic Stability Assays : Identify rapid clearance using liver microsomes and adjust substituents (e.g., fluorine addition) .

- Formulation Optimization : Use nanocarriers (e.g., liposomes) to improve plasma half-life .

- Toxicogenomics : Screen for off-target effects via transcriptomic profiling to explain in vivo toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.